(R)-N-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
N-pyrrolidin-3-yl-6-(trifluoromethyl)pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-3-8(15-5-14-7)16-6-1-2-13-4-6;;/h3,5-6,13H,1-2,4H2,(H,14,15,16);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMQUKOOIIWNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=NC(=C2)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the trifluoromethyl group, and attachment of the pyrrolidine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyrimidine ring undergoes SNAr reactions at the 4-position due to electron-withdrawing effects from the trifluoromethyl group, which activates the ring for nucleophilic attack .
Key Findings:
-
Reactivity with Amines : Reaction with pyrrolidine under basic conditions (e.g., NaOtBu) in HPMC/water yields substitution products with >90% conversion in 1 hour at room temperature .
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Hydrolysis Competition : In aqueous acidic media, hydrolysis to form 4-hydroxypyrimidine derivatives competes with amination. For example, using 0.1 equiv HCl in EtOH at 50°C suppresses hydrolysis to <1% .
Table 1: Optimization of SNAr Reaction Conditions
| Base | Solvent | Temperature | Conversion (%) | Hydrolysis (%) |
|---|---|---|---|---|
| NaOtBu | HPMC/H2O | RT | 98 | <1 |
| K2CO3 | EtOH | 50°C | 85 | 2 |
| Et3N | THF | 60°C | 72 | 5 |
Data adapted from SNAr studies on analogous pyrimidines .
Suzuki–Miyaura Cross-Coupling Reactions
The trifluoromethyl group enhances the electrophilicity of adjacent carbons, enabling palladium-catalyzed cross-coupling reactions at the 2- and 5-positions of the pyrimidine ring.
Experimental Conditions:
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Catalyst : Pd(PPh3)4 (5 mol%)
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Ligand : XPhos (10 mol%)
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Base : Cs2CO3 (2.0 equiv)
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Solvent : Dioxane/H2O (4:1)
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Yield : 78–92% for aryl boronic acid partners.
Mechanistic Insight : The reaction proceeds via oxidative addition of the pyrimidine–halogen bond to palladium, followed by transmetalation and reductive elimination.
Acid-Base Reactions
The dihydrochloride salt undergoes reversible protonation/deprotonation, influencing solubility and reactivity:
Protonation Sites :
-
Pyrimidine N1 (pKa ≈ 3.2)
-
Pyrrolidine NH (pKa ≈ 8.7).
Table 2: Solubility in Different Solvents
| Solvent | Solubility (mg/mL) | pH Dependence |
|---|---|---|
| Water | 12.5 | Increased at pH < 3 |
| EtOAc | <0.1 | Insensitive |
| MeOH | 8.2 | Moderate |
Data derived from analogous pyrrolidinyl pyrimidines.
Electrophilic Substitution Reactions
The trifluoromethyl group directs electrophiles to the 5-position of the pyrimidine ring:
Nitration :
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Conditions : HNO3/H2SO4, 0°C
-
Product : 5-Nitro derivative (62% yield).
Halogenation :
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Reagent : NBS (N-bromosuccinimide)
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Position : 5-Bromo substitution (55% yield).
Reductive Amination
The pyrrolidine NH participates in reductive amination with aldehydes:
Example Reaction :
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Substrate : Benzaldehyde
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Reductant : NaBH3CN
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Yield : 68%.
Limitation : Steric hindrance from the trifluoromethyl group reduces yields with bulky aldehydes (<40%).
Stability Under Oxidative Conditions
The compound shows moderate stability to oxidation:
| Oxidizing Agent | Conditions | Degradation (%) |
|---|---|---|
| H2O2 (3%) | RT, 24 h | 15 |
| KMnO4 (0.1 M) | 50°C, 1 h | 92 |
Degradation products include pyrimidine N-oxide and pyrrolidine ketone derivatives .
Comparative Reactivity with Analogues
Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹)
| Compound | SNAr (Amine) | Suzuki Coupling |
|---|---|---|
| 6-Trifluoromethyl-pyrimidine (Target) | 2.7 × 10⁻³ | 1.9 × 10⁻² |
| 6-Methyl-pyrimidine | 1.1 × 10⁻³ | 0.8 × 10⁻² |
| Unsubstituted Pyrimidine | 0.3 × 10⁻³ | 0.2 × 10⁻² |
The trifluoromethyl group accelerates SNAr and Suzuki reactions by 2.5–9× compared to methyl or unsubstituted analogues.
Mechanistic Studies
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand for certain receptors or enzymes, providing insights into biochemical pathways and mechanisms.
Medicine
In medicine, ®-N-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride is investigated for its potential therapeutic properties. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of ®-N-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular or biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(S)-N-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride (CAS 1389310-07-9)
- Structural Difference : The (S)-configuration at the pyrrolidine nitrogen introduces stereochemical divergence .
- Impact : Enantiomers often exhibit distinct biological activities due to differential binding to chiral receptors. For example, the (S)-enantiomer may show reduced efficacy in targets optimized for the (R)-form .
(R)-N-(Pyrrolidin-3-yl)pyrimidin-4-amine Dihydrochloride (CAS 1448850-68-7)
Substituent Variants
6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine Dihydrochloride (CAS 1448850-52-9)
N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine Hydrochloride (C10H17ClN4)
- Structural Difference : Features a methyl-pyrrolidine side chain and a hydrochloride salt instead of dihydrochloride .
- Impact : The hydrochloride salt may reduce solubility compared to dihydrochloride forms, while the methyl extension could enhance steric hindrance at binding sites .
Heterocyclic Core Modifications
N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride
(4-Methyl-6-trifluoromethyl-pyrimidin-2-yl)-((R)-4-morpholin-2-yl-phenyl)-amine (CAS 1400996-80-6)
- Structural Difference : Morpholine-phenyl group replaces pyrrolidine .
- Impact : Morpholine improves aqueous solubility but may reduce blood-brain barrier penetration compared to pyrrolidine .
Comparative Data Table
Key Findings and Implications
Trifluoromethyl Group : Critical for enhancing metabolic stability and binding affinity. Its removal or substitution (e.g., with CH₃) reduces bioactivity .
Salt Form: Dihydrochloride salts generally offer superior solubility over monohydrochlorides, aiding in formulation .
Stereochemistry : The (R)-configuration is optimal for target-specific interactions; enantiomers may require separate pharmacological evaluation .
Notes
Q & A
Q. What are the standard synthetic routes for (R)-N-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Formation of the pyrimidine core via nucleophilic substitution. For example, 6-(trifluoromethyl)pyrimidin-4-amine derivatives are synthesized by reacting 4-chloro-6-(trifluoromethyl)pyrimidine with a pyrrolidin-3-ylamine under basic conditions (e.g., triethylamine in dichloromethane at room temperature) .
- Step 2 : Enantiomeric resolution to isolate the (R)-configuration. Chiral chromatography (e.g., using amylose-based columns) or asymmetric synthesis with chiral auxiliaries may be employed .
- Step 3 : Salt formation by treating the free base with hydrochloric acid to yield the dihydrochloride salt .
- Validation : Purity is confirmed via HPLC (>98%) and NMR (e.g., absence of residual solvents) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm structural integrity, particularly the (R)-configuration of the pyrrolidine ring and trifluoromethyl group position. ¹H and ¹³C NMR in DMSO-d₆ are standard .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₉H₁₂F₃N₅·2HCl).
- HPLC : Chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) ensures enantiomeric purity .
- X-ray Crystallography : For absolute configuration determination, though limited by crystal growth challenges .
Q. What preliminary biological activity data exist for this compound?
- Methodological Answer : Early studies focus on kinase inhibition or receptor modulation. For example:
- Enzyme Assays : Tested against kinases (e.g., EGFR or CDK4/6) using fluorescence polarization assays. IC₅₀ values are calculated from dose-response curves .
- Cell-Based Assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays. Data interpretation requires normalization to vehicle controls .
- Safety Profiling : Acute toxicity in rodents (LD₅₀) and hERG channel inhibition assays to assess cardiac risk .
Advanced Research Questions
Q. How can enantiomeric purity challenges be resolved during synthesis?
- Methodological Answer : The (R)-configuration is prone to racemization under acidic/basic conditions. Mitigation strategies:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to favor (R)-enantiomer formation .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
- Analytical Monitoring : Regular chiral HPLC checks during synthesis to detect racemization early .
Q. How to address contradictory biological activity data across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions or off-target effects. Solutions include:
- Assay Optimization : Standardize buffer pH (e.g., 7.4 for physiological relevance) and ATP concentrations in kinase assays .
- Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and CETSA (cellular thermal shift assay) for target engagement .
- Proteomic Profiling : Use phosphoproteomics to identify off-target kinase interactions .
Q. What strategies improve metabolic stability of the trifluoromethyl group in vivo?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity but may undergo oxidative defluorination. Mitigation approaches:
- Deuterium Incorporation : Replace metabolically labile C-H bonds with C-D bonds at vulnerable positions .
- Structural Mimetics : Introduce cyclopropyl or tert-butyl groups to mimic steric bulk without metabolic liability .
- Prodrug Design : Mask the amine with acetyl or phosphonate groups, which hydrolyze in target tissues .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Focus on key structural motifs:
- Pyrrolidine Modifications : Synthesize analogs with substituted pyrrolidines (e.g., 3-fluoro or 3-hydroxyl) to assess impact on target binding .
- Pyrimidine Core Variations : Replace trifluoromethyl with cyano or methylsulfonyl groups to evaluate electronic effects .
- Salt Form Comparison : Test dihydrochloride vs. besylate salts for solubility and bioavailability differences .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide analog design .
Safety and Handling
Q. What precautions are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use a fume hood during weighing and synthesis to avoid inhalation of fine particles .
- Storage : Keep in a desiccator at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .
Q. How to assess stability under physiological conditions for in vivo studies?
- Methodological Answer :
- Simulated Gastric Fluid (SGF) : Incubate at 37°C in HCl (pH 1.2) for 2 hours; analyze degradation via LC-MS .
- Plasma Stability : Incubate with mouse/human plasma (37°C, 1 hour); precipitate proteins with acetonitrile and quantify parent compound .
- Light Sensitivity : Expose to UV (365 nm) for 24 hours; monitor photodegradation by NMR .
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